Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a piperidine ring. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group results in the formation of a ketone, while reduction can revert it to the original alcohol .
Scientific Research Applications
Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
- Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 4-(3-hydroxyethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-hydroxyethyl)piperidine-1-carboxylate
Comparison: Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate is unique due to the specific position of the hydroxyethyl group on the piperidine ring. This positional difference can influence the compound’s reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9(14)10-5-7-13(8-6-10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOMPUDOUGDJPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621268 | |
Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183170-69-6 | |
Record name | tert-Butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90621268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.